molecular formula C15H13FO3 B6402771 3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid CAS No. 1261985-65-2

3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid

Cat. No.: B6402771
CAS No.: 1261985-65-2
M. Wt: 260.26 g/mol
InChI Key: UOIMWNMNEIOYGO-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Esterification and Hydrolysis: The carboxylic acid is esterified using methanol and sulfuric acid, followed by hydrolysis to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones, carboxylic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Methoxy-4-fluorophenylacetic acid

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of fluoro and methoxy groups on the phenyl ring, along with the methylbenzoic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)10-6-7-13(16)14(8-10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMWNMNEIOYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690177
Record name 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-65-2
Record name 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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